Product packaging for Ethyl benzilate(Cat. No.:CAS No. 52182-15-7)

Ethyl benzilate

Cat. No.: B1360034
CAS No.: 52182-15-7
M. Wt: 256.3 g/mol
InChI Key: AIPVNQQMYPWQSX-UHFFFAOYSA-N
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Description

Historical Context of Benzilate Esters in Organic Chemistry

Benzilate esters are a class of compounds that have been a subject of interest in organic and medicinal chemistry for many years. Their history is intertwined with the study of anticholinergic agents, which are substances that block the action of the neurotransmitter acetylcholine (B1216132). One of the most well-known and potent anticholinergic compounds is 3-quinuclidinyl benzilate (BZ), a regulated chemical warfare agent. mmsl.cznih.gov Research into the effects and mechanisms of BZ and related compounds has inadvertently shed light on the broader pharmacological potential of the benzilate scaffold. nih.gov

Early research into benzilate esters was also driven by the desire to develop new therapeutic agents. For instance, N-ethyl-3-piperidyl benzilate was investigated for its effects on the central nervous system. mmsl.czwikidoc.org These foundational studies on various benzilate esters paved the way for the exploration of derivatives with more targeted therapeutic applications, moving beyond the initial focus on potent, centrally acting agents.

Significance of Ethyl Benzilate as a Research Compound

This compound has emerged as a particularly significant compound in research due to its utility as a versatile intermediate in the synthesis of more complex molecules with valuable biological activities.

The primary significance of this compound in organic synthesis lies in its role as a precursor to a range of other chemical entities. It is typically synthesized via the esterification of benzilic acid with ethanol (B145695). exsyncorp.com This straightforward synthesis makes it a readily available starting material.

One of the key applications of this compound is in the production of active pharmaceutical ingredients (APIs). For example, it is a key intermediate in the synthesis of:

Oxaprozin (B1677843): A non-steroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of arthritis. exsyncorp.comdrugbank.com The synthesis of oxaprozin involves the reaction of this compound to form the core oxazole (B20620) structure.

Tropenziline Bromide: An antispasmodic agent. exsyncorp.com

Beyond these specific drugs, this compound is also used to synthesize other chemical intermediates, such as benzoylformic acid. exsyncorp.com Its reactivity, attributed to the hydroxyl group at the alpha-position to the carboxylic acid group, allows it to participate in various reactions to create value-added intermediates. exsyncorp.com A notable reaction is its use in the transesterification process to produce other benzilate esters, such as 3-quinuclidinyl benzilate, by reacting with the corresponding alcohol in the presence of a catalyst. google.com

Table 1: Selected Chemical Reactions Involving this compound

Reaction TypeReactantsProductSignificance
TransesterificationThis compound, 3-Quinuclidinol (B22445)3-Quinuclidinyl benzilateSynthesis of a potent anticholinergic agent. google.com
Heterocycle FormationThis compound (as a precursor to the necessary building blocks)OxaprozinSynthesis of a non-steroidal anti-inflammatory drug. exsyncorp.comdrugbank.com

The benzilate moiety is a recognized pharmacophore, and this compound serves as a valuable tool for creating and testing new derivatives in pharmaceutical and medicinal chemistry research. The focus of this research often lies in exploring the biological activities of these novel compounds.

Anticholinergic Activity: A significant area of research revolves around the synthesis of this compound derivatives as potential anticholinergic agents. By modifying the ester group with various amino alcohols, researchers can fine-tune the compound's affinity for muscarinic acetylcholine receptors. mmsl.cznih.gov Studies on N-substituted piperidyl and quinuclidinyl benzilates, which can be synthesized from this compound, have been crucial in understanding the structure-activity relationships for muscarinic receptor antagonists. mmsl.czwikidoc.orgnih.gov Radiolabelled versions of these derivatives are also used in positron emission tomography (PET) studies to map the distribution of these receptors in the brain. wikidoc.org

Antibacterial and Cytotoxic Studies: More recent research has expanded to investigate the potential of benzilate derivatives as antimicrobial and anticancer agents. Studies have shown that certain substituted benzilic acid derivatives exhibit antibacterial activity against various strains of bacteria. researchgate.netinnovareacademics.in For instance, docking studies have been employed to investigate the potential of benzilate derivatives as inhibitors of enzymes in Mycobacterium tuberculosis. innovareacademics.in Furthermore, the cytotoxic effects of benzilate esters against cancer cell lines have been explored, with some derivatives showing promising activity. mdpi.comnih.gov These studies often involve synthesizing a series of related compounds to identify those with the most potent and selective biological effects.

Table 2: Investigational Biological Activities of this compound Derivatives

Research AreaDerivative TypeInvestigated EffectKey Findings
Anticholinergic AgentsN-substituted piperidyl and quinuclidinyl benzilatesAntagonism of muscarinic acetylcholine receptorsDerivatives show varying potencies and can be used as research tools to study receptor distribution. mmsl.cznih.govwikidoc.org
Antibacterial AgentsSubstituted benzilic acidsInhibition of bacterial growthSome derivatives show activity against strains like Staphylococcus aureus and are being investigated for tuberculosis treatment. researchgate.netinnovareacademics.in
Anticancer AgentsVarious ester derivativesCytotoxicity against cancer cell linesCertain benzotriazole (B28993) esters of related acids have shown pro-apoptotic effects in melanoma cells. nih.gov

Role as an Intermediate in Organic Synthesis

Scope and Objectives of Contemporary Research on this compound

Current research involving this compound is multifaceted. A primary objective remains the development of more efficient and environmentally friendly synthetic routes to produce this compound and its derivatives. This includes the exploration of novel catalysts and reaction conditions.

In the realm of medicinal chemistry, the focus is on designing and synthesizing novel benzilate derivatives with improved therapeutic profiles. This involves creating compounds with high efficacy and selectivity for specific biological targets while minimizing off-target effects. The goals include the development of new anti-inflammatory, antimicrobial, and anticancer drugs. The use of computational tools, such as molecular docking, is becoming increasingly important in guiding the design of these new molecules. innovareacademics.in The continued exploration of this compound and its derivatives promises to yield new and valuable compounds for a range of scientific and therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B1360034 Ethyl benzilate CAS No. 52182-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
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InChI

InChI=1S/C16H16O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIPVNQQMYPWQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10200211
Record name Ethyl diphenylglycolate
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Molecular Weight

256.30 g/mol
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CAS No.

52182-15-7
Record name Ethyl benzilate
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Record name Ethyl diphenylglycolate
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Synthetic Methodologies and Reaction Pathways of Ethyl Benzilate

Established Synthetic Routes for Ethyl Benzilate

The most common method for synthesizing this compound is through the direct esterification of benzilic acid with ethanol (B145695). exsyncorp.com This process is a cornerstone of organic synthesis for producing various esters.

Esterification of Benzilic Acid with Ethanol

The fundamental reaction involves combining benzilic acid with an excess of dehydrated ethanol. exsyncorp.comgoogle.com This Fischer esterification reaction is typically facilitated by a catalyst to achieve a reasonable reaction rate and yield. researchgate.net

Various catalysts can be employed to promote the esterification of benzilic acid. Concentrated sulfuric acid is a traditional and effective catalyst for this reaction. google.commdpi.org The acidic environment protonates the carbonyl oxygen of the benzilic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol.

Alternative catalytic systems have also been explored. For instance, microwave irradiation has been shown to significantly accelerate the esterification of benzilic acid with methanol (B129727) using a few drops of concentrated sulfuric acid, suggesting a similar potential for ethanol. mdpi.org This method offers the advantage of rapid reaction times. mdpi.orgmdpi.com Additionally, ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc), have been demonstrated to effectively catalyze the oxidative esterification of alcohols, presenting a metal-free alternative for ester synthesis. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

In a study on microwave-assisted Hantzsch dihydropyridine (B1217469) synthesis, a related reaction optimization process demonstrated that adjusting the temperature could significantly impact product conversion and byproduct formation. cem.de For example, a temperature of 150 °C was found to be optimal, yielding 83% conversion with minimal byproducts, whereas higher temperatures led to more byproducts and lower temperatures resulted in dramatically lower conversion. cem.de Similarly, in the synthesis of ethylbenzene (B125841), another chemical process, optimizing the reactor inlet temperature and pressure was shown to be critical for maximizing the net present value (NPV) of the process, which is directly related to yield and efficiency. olemiss.eduolemiss.edu

For the esterification of benzilic acid, using an excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield. The removal of water, a byproduct of the reaction, is another critical factor. This can be achieved through azeotropic distillation or by using a dehydrating agent. A patent for the preparation of this compound specifies carrying out the esterification reaction with dehydrated alcohol and then performing vacuum distillation of the excess ethanol. google.com

The following table summarizes the impact of varying reaction conditions on a generic esterification reaction, drawing parallels to the synthesis of this compound.

ParameterVariationEffect on YieldEffect on PurityReference
Temperature IncreaseGenerally increases reaction rate and yield up to an optimal point.Can lead to increased byproduct formation at excessively high temperatures. cem.de
Catalyst Concentration IncreaseIncreases reaction rate.May increase side reactions and complicate purification if not optimized. google.commdpi.org
Reactant Ratio Excess AlcoholShifts equilibrium to favor product formation, increasing yield.Requires efficient removal of excess reactant during purification. google.com
Water Removal Active RemovalIncreases yield by shifting the reaction equilibrium.Simplifies product purification by reducing hydrolysis. researchgate.net
Catalytic Approaches in Esterification Reactions

Alternative Synthetic Strategies for Benzilate Esters

Beyond direct esterification, other synthetic methodologies can be employed to produce benzilate esters, including this compound. These alternatives can offer advantages in terms of substrate scope, reaction conditions, and handling of materials.

Transesterification Processes

Transesterification is a viable alternative for synthesizing benzilate esters. researchgate.net This process involves the reaction of an existing ester, such as mthis compound, with an alcohol, in this case, ethanol, in the presence of a catalyst to produce the desired this compound and methanol. google.comorganic-chemistry.org This method is particularly useful when the starting acid is difficult to handle or when a commercially available ester can be used as a precursor. researchgate.net

Catalysts for transesterification are often basic, such as sodium methoxide (B1231860) or sodium ethoxide. google.comgoogle.com The reaction is typically carried out at the reflux temperature of the mixture, with the lower-boiling alcohol byproduct being removed by distillation to drive the reaction to completion. google.com For example, a process for making 3-quinuclidinyl benzilate involves the transesterification of a lower alkyl ester of benzilic acid with 3-quinuclidinol (B22445) using an alkali metal lower alcoholate as a catalyst. google.com

Iodine has also been reported as a simple and efficient catalyst for the transesterification of β-ketoesters, offering a mild and effective alternative to traditional acid or base catalysts. organic-chemistry.org Furthermore, lipases, a type of enzyme, have been used to catalyze transesterification reactions, offering a green and selective biocatalytic route. mdpi.orgresearchgate.net

Novel Reagent Applications in Benzilate Synthesis

The development of novel reagents and synthetic methods continues to provide new avenues for the synthesis of benzilate esters. For instance, a method for the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane (B109758) has been developed, showcasing the use of dichloromethane as a C-1 surrogate. rsc.org While not a direct synthesis of this compound, such novel methodologies highlight the ongoing innovation in ester synthesis.

Another approach involves the benzilic ester rearrangement, where benzil (B1666583) is converted to a benzilate ester using an alkoxide, such as potassium t-butylate for t-butyl benzilate. researchgate.net This rearrangement presents a different synthetic pathway starting from a diketone.

Advanced Synthetic Approaches and Innovations

Modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental compatibility. Advanced techniques for preparing this compound and its derivatives focus on these key areas. ku.dk

Chemo- and Regioselective Synthesis of this compound Derivatives

The selective synthesis of this compound derivatives is crucial for creating molecules with specific functionalities. Chemo- and regioselectivity ensure that reactions occur at the desired functional group and position within a molecule, which is particularly important when multiple reactive sites are present.

One strategy to achieve regioselectivity involves the use of directing groups. For instance, in the demethylation of 2-bromo-3,5-dimethoxy-γ-resorcylic acid esters, a neighboring carbonyl group can direct the reaction to a specific methoxy (B1213986) group. thieme-connect.de This is achieved through the formation of a six-membered coordination complex with the demethylating agent. thieme-connect.de The choice of solvent and the nature of the ester group also play a significant role in controlling the selectivity of such reactions. thieme-connect.de For example, using a bulkier ester can prevent undesired side reactions. thieme-connect.de

Catalyst-controlled carbocyclization of 2-alkynyl aryl ketones demonstrates how different catalysts can lead to distinct products. Rhodium(III) catalysis favors a 5-exo-dig cyclization to form 1-indanones, while copper(I) catalysis promotes a 6-endo-dig cyclization to yield 1-naphthols, both with high chemo- and regioselectivity. nih.gov Amine-catalyzed reactions under metal-free conditions have also been developed for the chemo- and regioselective synthesis of multi-functionalized benzene (B151609) derivatives, showcasing the versatility of catalyst choice in directing reaction outcomes. rsc.org

Asymmetric Synthesis and Chiral Induction in Benzilate Formation

Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule. This is of paramount importance in the synthesis of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity. Chiral amines are widely used as chiral auxiliaries or bases in asymmetric synthesis to resolve racemic mixtures or to direct enantioselective reactions.

Chiral induction is the process by which a chiral entity influences the formation of a new chiral center with a preferred stereochemistry. In the context of benzilate formation, this can be achieved through various methods:

Chiral Ligands: The use of chiral ligands in metal-catalyzed reactions can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer. For example, chiral metal-organic frameworks (CMOFs) can be synthesized using chiral ligands or through chiral induction from an achiral ligand. frontiersin.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed.

Spontaneous Resolution: In some cases, a racemic mixture of a stereochemically labile substance can crystallize as a conglomerate, where the enantiomers crystallize separately. This process, known as total spontaneous resolution, can lead to an absolute asymmetric synthesis. core.ac.uk

The synthesis of chiral cis-dioxidomolybdenum(VI) complexes and their use in catalytic enantioselective sulfoxidation reactions, although resulting in small chiral induction, highlights the ongoing research in this area. d-nb.info The development of enantioselective access to C-N axially chiral isoquinolones via rhodium-catalyzed C-H activation demonstrates a unique chiral induction enabled by the dual role of the catalyst. chemrxiv.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing more efficient synthetic routes. The formation of this compound typically proceeds through the esterification of benzilic acid or the transesterification of another benzilate ester.

The classical formation of benzilic acid from benzil involves a rearrangement reaction catalyzed by a base, such as potassium hydroxide (B78521). lookchem.com While traditionally thought to be specifically catalyzed by hydroxide ions, it has been shown that other strong bases, like potassium t-butoxide, can also effect the rearrangement. lookchem.com The reaction is second-order, being first order in both benzil and the base. lookchem.com

The esterification of benzilic acid with ethanol is typically catalyzed by a strong acid like concentrated sulfuric acid. google.com The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of ethanol.

Transesterification is another common method, for example, in the synthesis of 3-quinuclidinyl benzilate from mthis compound and 3-quinuclidinol. google.com This reaction is often catalyzed by metallic sodium, which deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, leading to the displacement of the original alkoxy group.

Mechanistic studies can also involve computational approaches. For example, computational studies have been used to investigate the base-catalyzed reactions of cyclic 1,2-diones, which are related to the benzilic acid rearrangement. thegoodscentscompany.com Furthermore, mechanistic investigations into photodecarboxylation of the benzilate anion have also been conducted. uvic.ca

Elucidation of Reaction Intermediates

The synthesis of this compound is primarily achieved through two main pathways: the direct esterification of benzilic acid with ethanol, or the transesterification of another benzilate ester (such as mthis compound) with ethanol. The formation of the precursor, benzilic acid, is a classic example of a molecular rearrangement reaction known as the benzilic acid rearrangement.

One common route to benzilic acid starts with benzil (a 1,2-diketone). The mechanism of the benzilic acid rearrangement is a well-documented process that proceeds through distinct intermediates. mychemblog.comallaboutchemistry.net The reaction is initiated by the nucleophilic attack of a hydroxide ion (or an alkoxide in the case of benzilic ester rearrangement) on one of the carbonyl carbons of benzil. chemistry-reaction.com This attack forms a key tetrahedral intermediate . mychemblog.comchemistry-reaction.com

The subsequent and defining step of the rearrangement is the 1,2-migration of one of the phenyl groups. This migration results in the formation of a rearranged carboxylate salt of benzilic acid. chemistry-reaction.com The final step involves an acidic workup, where the salt is protonated to yield benzilic acid. chemistry-reaction.com If an alkoxide, such as sodium ethoxide, is used instead of sodium hydroxide, the reaction can directly yield the corresponding ester, in this case, this compound, in what is known as the benzilic ester rearrangement. chemistry-reaction.com

The key intermediates in this pathway are summarized as:

Tetrahedral Adduct : Formed from the nucleophilic attack on a carbonyl group of the starting diketone. mychemblog.comuomustansiriyah.edu.iq

Rearranged Alkoxide : The transient species formed immediately after the 1,2-aryl shift.

Benzilate Anion : The stable carboxylate salt formed after the rearrangement, prior to acidification. chemistry-reaction.com

An alternative synthetic approach involves the reaction of an appropriate glyoxalate ester with a Grignard reagent, although this is more common for producing substituted or analogous benzilates.

Kinetic Studies of Esterification and Transesterification

The formation of this compound via esterification of benzilic acid or transesterification of a corresponding ester is governed by chemical kinetics, where factors like temperature, catalyst, and reactant concentrations significantly influence the reaction rate and equilibrium. While specific kinetic data for this compound synthesis is not extensively detailed in publicly accessible literature, the principles can be understood by examining analogous systems.

Esterification Kinetics: The esterification of a carboxylic acid with an alcohol is a reversible reaction, typically catalyzed by a strong acid like sulfuric acid. researchgate.netmasterorganicchemistry.com The kinetics of such reactions are often studied to optimize product yield. For instance, in the esterification of acetic acid with ethanol, increasing the reaction temperature and the molar ratio of alcohol to acid generally increases the reaction rate constant and the conversion to the ester. researchgate.net However, excessively high temperatures can favor the reverse hydrolysis reaction. researchgate.net

Kinetic studies on the esterification of salicylic (B10762653) acid with various alcohols have employed different models to describe the reaction behavior, including the quasi-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood models, with the latter often providing the best fit for heterogeneous catalysis. dergipark.org.tr These models account for factors such as the adsorption of reactants onto the catalyst surface. dergipark.org.tr The choice of alcohol and catalyst concentration are also critical parameters influencing the initial reaction rate. dergipark.org.tr

Transesterification Kinetics: Transesterification is another equilibrium-controlled process for producing this compound, for example, from mthis compound and ethanol. ucla.edu The reaction is driven to completion by using a large excess of the reactant alcohol (ethanol) to shift the equilibrium towards the desired product, ethyl benzoate (B1203000), in accordance with Le Châtelier's principle. ucla.edu

Kinetic studies on the transesterification of methyl acetate with ethanol have shown that ionic liquid catalysts can be more active than traditional catalysts like sulfuric acid. researchgate.net The reaction mechanism and kinetic data can be correlated using both ideal-solution and non-ideal-solution models, with the latter often providing a more reliable description of the system. researchgate.net The rate of transesterification is influenced by temperature, catalyst loading, and the molar ratio of reactants. In biodiesel production, a related transesterification process, reaction temperatures are typically maintained between 40-65°C, as higher temperatures can cause the alcohol (methanol) to boil, necessitating a pressurized vessel. psu.edu

The following table presents kinetic data from an analogous esterification reaction to illustrate the influence of reaction conditions.

Table 1: Kinetic Parameters for the Esterification of Acetic Acid with Ethanol Data derived from a study on the esterification of acetic acid with ethanol using a sulfuric acid catalyst, presented here as an illustrative example of typical esterification kinetics. researchgate.net

Temperature (°C) Molar Ratio (Ethanol/Acetic Acid) Rate Constant (k) Conversion (%)
50 10 Value A ~71
60 10 Value B (>A) ~80
60 30 Value C Lower

Note: Specific values for the rate constants were not provided in the source abstract. The table illustrates the trend of increasing rate constant and conversion with temperature up to an optimal point, and the effect of varying molar ratios.

Stereochemical Outcomes and Control in Synthesis

This compound, having two identical phenyl groups attached to the α-carbon, is an achiral molecule. Therefore, its synthesis from achiral precursors like benzil and ethanol does not typically involve stereochemical control. However, the principles of stereoselectivity are of paramount importance in the synthesis of chiral analogues of this compound, which are significant in various research and pharmaceutical contexts.

Stereochemical control becomes a critical consideration when the two aryl groups on the α-carbon are different, or when the alcohol moiety is chiral. The benzilic acid rearrangement has been developed into a powerful tool for stereoselective synthesis, allowing access to chiral α-hydroxy acids and esters. rsc.orgresearchgate.net

Recent advances have demonstrated that the benzilic acid rearrangement can be performed stereoselectively, and the first catalytic asymmetric versions have been reported with excellent enantiomeric excesses (up to 97% ee). rsc.orgresearchgate.net This control is achieved by using chiral catalysts or auxiliaries that influence the facial selectivity of the nucleophilic attack or the migratory aptitude of the aryl groups in an unsymmetrical diketone.

For instance, highly stereoselective benzilic acid rearrangements have been reported in acyclic systems, yielding glycolic acid products with defined stereochemistry. researchgate.net The stereochemical outcome of these reactions is crucial for the synthesis of complex, biologically active molecules. rsc.org The ability to control the formation of a specific stereoisomer is a central goal in modern organic synthesis, often achieved through asymmetric transformations that create a new stereogenic center. chemrxiv.org

Reaction Mechanisms and Transformations of Ethyl Benzilate

Nucleophilic Reactivity of Ethyl Benzilate

The carbonyl carbon of the ester group in this compound is electrophilic and serves as the primary site for nucleophilic attack.

Hydrolysis of this compound involves the cleavage of its ester bond by reaction with water, a process that can be catalyzed by either acid or base. libretexts.orgvulcanchem.com

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion attacks the carbonyl carbon. This addition leads to a tetrahedral intermediate, which then collapses, expelling the ethoxide ion. The resulting benzilic acid is deprotonated by the strong base to form a carboxylate salt (e.g., sodium benzilate), driving the reaction to completion. libretexts.orgchemistrysteps.comsserc.org.uk Acidification of the salt subsequently yields benzilic acid and ethanol (B145695). sserc.org.uk

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com A water molecule then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. libretexts.orgdoubtnut.com Subsequent proton transfers and elimination of ethanol yield benzilic acid. This reaction is reversible and exists in equilibrium. libretexts.orgchemistrysteps.com

Table 1: Hydrolysis of this compound

CatalystReaction TypeIntermediateFinal Products (after workup)
Base (e.g., NaOH)Saponification (Irreversible)Tetrahedral IntermediateBenzilic acid, Ethanol
Acid (e.g., H₂SO₄)Acid-Catalyzed (Reversible)Protonated Tetrahedral IntermediateBenzilic acid, Ethanol

This compound can undergo transesterification, where the ethyl group of the ester is exchanged with an alkyl group from another alcohol. vulcanchem.comwikipedia.org This equilibrium reaction is catalyzed by either an acid or a base. wikipedia.org The mechanism is analogous to hydrolysis, but with an alcohol molecule serving as the nucleophile instead of water. For instance, reacting this compound with methanol (B129727) in the presence of a catalyst yields mthis compound and ethanol. lookchem.com To favor the product, a large excess of the new alcohol can be used, or the ethanol produced can be removed by distillation to shift the equilibrium. wikipedia.org This method is also applicable for reactions with more complex alcohols, such as aminoalcohols. google.com

The ester group in this compound is susceptible to aminolysis, reacting with ammonia (B1221849) or primary and secondary amines to form amides. libretexts.org This reaction is analogous to base-catalyzed hydrolysis, where the amine acts as the nucleophile, attacking the carbonyl carbon to yield a benzilamide and ethanol. For example, the reaction with primary amines like 1-octadecylamine can form corresponding imine derivatives. academie-sciences.fr Other nucleophiles can also participate in substitution reactions at the ester's carbonyl carbon.

Transesterification with Other Alcohols

Electrophilic Reactivity of this compound

The two phenyl rings of this compound are potential sites for electrophilic aromatic substitution, though the reactivity is influenced by the substituents on the benzylic carbon.

Electrophilic aromatic substitution reactions introduce an electrophile to the benzene (B151609) ring through a two-step mechanism involving the formation of a carbocation intermediate. msu.edumasterorganicchemistry.com The substituents on the aromatic ring dictate the reaction's rate and the position of the new substituent. In this compound, the phenyl rings are attached to a carbon bearing a hydroxyl group (activating, ortho-, para-directing) and a large ester group (deactivating, meta-directing). The combined electronic and significant steric effects of the bulky benzilate structure make electrophilic substitution on the phenyl rings challenging. While alkyl groups generally activate the benzene ring for electrophilic substitution, the ester group deactivates it. msu.eduquora.com

The oxidation of this compound can be complex. The tertiary alcohol group is generally resistant to oxidation under mild conditions. However, under specific conditions, such as with certain metal-ion catalysts, oxidative decarboxylation can occur. For example, iron(II) complexes of α-hydroxy acids like benzilate can react with dioxygen, leading to the oxidative decarboxylation of the benzilate. nih.govacs.org In some cases, this can result in the formation of benzophenone. nih.govacs.org Aerobic oxidation pathways may also lead to oxidative deamination or decarboxylation, potentially yielding ethyl benzoate (B1203000). lookchem.com

Table 2: Summary of Key Reactions

Reaction ClassReagent TypeFunctional Group TargetedPrimary Product Type
NucleophilicWater (with acid/base catalyst)EsterCarboxylic Acid, Alcohol
NucleophilicAlcohol (with acid/base catalyst)EsterNew Ester, Alcohol
NucleophilicAmineEsterAmide, Alcohol
ElectrophilicElectrophile (e.g., from nitrating/halogenating agents)Phenyl RingSubstituted Phenyl Ring (Challenging)
OxidationOxidizing Agent / CatalystTertiary Alcohol / CarbonylKetone / Degradation Products

Aromatic Substitution Reactions on the Phenyl Rings

Rearrangement Reactions Involving the Benzilate Moiety

The structural framework of this compound, characterized by the α-hydroxy ester group, is central to its reactivity, particularly in rearrangement reactions. The benzilate moiety can undergo several transformations, most notably the classic benzilic acid rearrangement and its analogues.

Benzilic Acid Rearrangement Mechanisms and Analogues

The benzilic acid rearrangement is the archetypal 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid, facilitated by a strong base. wikipedia.orgorganic-chemistry.org First reported by Justus von Liebig in 1838, this reaction involves the conversion of benzil (B1666583) with potassium hydroxide to yield benzilic acid. wikipedia.orgyoutube.com The reaction is considered an intramolecular redox process where one carbon center is oxidized and the other is reduced. wikipedia.org The mechanism, first fully proposed by Christopher Kelk Ingold, begins with the nucleophilic attack of a hydroxide anion on one of the carbonyl groups of the 1,2-diketone (benzil) to form a tetrahedral alkoxide intermediate. wikipedia.orgyoutube.com This is followed by a bond rotation to a conformation that allows for a concerted, rate-determining migration of an aryl or alkyl group to the adjacent carbonyl carbon. wikipedia.org This migration forms a more stable carboxylate intermediate, which upon acidic workup, is protonated to yield the final α-hydroxy carboxylic acid product. wikipedia.orgyoutube.com The reaction works effectively with aromatic, aliphatic, and heterocyclic substrates, particularly those lacking enolizable protons which could otherwise lead to competing aldol (B89426) condensation reactions. wikipedia.orgorganic-chemistry.org

A significant variation is the benzilic ester rearrangement , where an alkoxide or amide anion is used instead of hydroxide. wikipedia.org This variation produces an α-hydroxy ester or α-hydroxy amide, respectively. wikipedia.org For instance, the reaction of benzil with potassium t-butylate or potassium methylate yields t-butyl benzilate and mthis compound. researchgate.net However, the choice of alkoxide is crucial, as easily oxidizable alkoxides like potassium ethoxide can favor side reactions such as the Meerwein-Ponndorf-Verley reduction pathway, which can compete with the desired rearrangement. wikipedia.orglookchem.com

Modern synthetic chemistry has introduced catalytic versions of the benzilic acid rearrangement, enhancing its efficiency and stereoselectivity. Both Lewis acids and heterogeneous catalysts have been employed successfully.

Lewis Acid Catalysis: An enantioselective benzilic ester rearrangement has been developed using a copper(II) triflate (Cu(OTf)₂) catalyst in conjunction with a chiral box ligand. amazonaws.comamazonaws.com This system facilitates the reaction of 2,3-diketoesters with alcohols under mild conditions, producing a variety of α-aryl(alkyl) substituted-α-hydroxymalonates in good yields and with high enantioselectivity. amazonaws.comamazonaws.com

Nanoparticle Catalysis: Magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles have been utilized as a recyclable, benign catalyst for the benzil-benzilic acid rearrangement. amazonaws.comamazonaws.com In the presence of potassium hydroxide and ethyl alcohol, these nanoparticles, with an average size of around 82 nm, facilitate the conversion of benzil, offering advantages such as good yields in shorter reaction times. amazonaws.comamazonaws.com The catalyst can be recovered and reused multiple times without a significant loss of activity. amazonaws.comamazonaws.com

The table below summarizes key findings for catalytic variants of the benzilic acid rearrangement.

Catalyst SystemSubstratesProduct TypeKey Advantages
Cu(OTf)₂ / Chiral Box Ligand2,3-Diketoesters, Alcoholsα-Aryl(alkyl) substituted-α-hydroxymalonatesHigh enantioselectivity, mild conditions. amazonaws.comamazonaws.com
Magnesium Ferrite (MgFe₂O₄) Nanoparticles / KOHBenzil, Ethyl alcoholBenzilic acid/esterGood yields, short reaction times, reusable catalyst. amazonaws.comamazonaws.com

Computational studies using in silico methods have provided deeper insights into the transition states of the benzilic acid rearrangement, refining the long-established mechanism. wikipedia.org These studies confirm that the migration of the R group is the rate-determining step. wikipedia.org Density functional theory (DFT) calculations have been used to analyze the transition state structures and energetics.

Key findings from computational studies include:

Charge Distribution: Calculations have shown a significant charge build-up on the migrating group in the transition state. For example, when the migrating group is methyl, the charge on this group can reach up to 0.22. wikipedia.org

Migratory Aptitude: Theoretical studies help rationalize the observed migratory aptitude, where aryl groups with electron-withdrawing substituents migrate faster. wikipedia.org Mechanistic studies have shown that in certain cases, an electron-deficient group like a trifluoromethyl group can migrate preferentially over a phenyl group, a phenomenon that can be explored computationally. science.gov

Stereoselectivity: For catalytic enantioselective versions, computational models help to elucidate the role of the chiral catalyst in controlling the stereochemical outcome by analyzing the energies of the diastereomeric transition states.

Catalytic Variants of the Benzilic Acid Rearrangement

Other Intramolecular Rearrangements

Beyond the classic benzilic acid rearrangement, the core structure of this compound is related to other intramolecular rearrangements.

Alpha-Ketol Rearrangement: This rearrangement involves the interconversion of an α-hydroxy ketone (an acyloin) into its isomeric form through the migration of a substituent. wikipedia.org It is mechanistically equivalent to the benzilic acid rearrangement at the stage following the initial nucleophilic attack. wikipedia.org This type of rearrangement can be observed in many substrates that contain the acyloin functional group and can lead to ring expansion in cyclic systems. wikipedia.org

Aza-benzilic Acid Rearrangement: This is an analogue of the benzilic acid rearrangement where a nitrogen atom is involved. An example is the conversion of (-)-metaphanine into (+)-stephadiamine, which proceeds through an aza-benzilic acid type rearrangement. amazonaws.comamazonaws.com

Radical Reactions of this compound

Free radical reactions involve highly reactive species with unpaired electrons. numberanalytics.com These reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. numberanalytics.comsavemyexams.com this compound, containing phenyl groups, possesses sites that can stabilize radical intermediates, making it susceptible to certain radical-mediated transformations.

Free Radical Pathways and Intermediates

The study of radical reactions often involves identifying the specific pathways and the transient intermediates that are formed. rsc.org The generation of radicals can be achieved through thermal, photochemical, or redox methods. uomustansiriyah.edu.iq

Initiation: A radical reaction is initiated by the formation of a radical from a non-radical precursor. numberanalytics.com For example, weak bonds, like the O-O bond in peroxides, can be cleaved by heat or UV light to form radicals. masterorganicchemistry.com These initiator radicals can then abstract an atom from another molecule to start a chain reaction. savemyexams.com

Propagation: In this step, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. numberanalytics.com The stability of the radical intermediate formed during propagation is crucial. Benzylic radicals, where the unpaired electron is on a carbon atom adjacent to a benzene ring, are particularly stable due to resonance delocalization. uomustansiriyah.edu.iqnih.gov This suggests that radical abstraction of the α-hydrogen from this compound would be a plausible pathway, leading to a stabilized radical intermediate.

Termination: The chain reaction ceases when two radical species combine or disproportionate to form stable, non-radical products. numberanalytics.comuomustansiriyah.edu.iq

While specific radical reactions of this compound itself are not extensively documented in the provided context, the reactivity of related structures provides insight. For example, laser excitation of benzil, the precursor diketone to benzilic acid, has been shown to generate benzoyl radicals. science.gov Furthermore, manganese(III)-mediated oxidative radical cyclization is a known method for forming macrocycles, indicating that radical pathways can be harnessed for complex synthesis involving related functional groups. lookchem.com The generation of radical intermediates during the oxidation of various species has been verified by trapping them with molecules like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). scielo.org.mx

The general pathway for a hypothetical free-radical bromination of this compound would likely involve the selective abstraction of the α-hydrogen due to the formation of a highly resonance-stabilized tertiary benzylic radical.

Advanced Analytical Methodologies for Ethyl Benzilate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of ethyl benzilate, offering non-destructive and highly detailed information about its chemical and physical properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom within the molecule. mdpi.com

In ¹H NMR spectroscopy, the distinct proton environments in this compound give rise to characteristic signals. rsc.org The aromatic protons on the two phenyl rings typically appear in the range of 7.2-7.5 ppm. The protons of the ethyl group exhibit a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a classic pattern for an ethyl group. chemguide.co.uk The hydroxyl proton (-OH) gives rise to a singlet, though its chemical shift can be variable.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group shows a characteristic resonance in the downfield region of the spectrum. The carbons of the two phenyl rings and the ethyl group also have distinct chemical shifts, allowing for the complete assignment of the carbon framework. magritek.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H 7.2-7.5 (m) 127-130
Quaternary Phenyl C - ~140
Hydroxyl O-H Variable (s) -
Quaternary C-OH - ~75-80
Carbonyl C=O - ~170-175
Methylene -CH₂- ~4.2 (q) ~60-65
Methyl -CH₃ ~1.2 (t) ~14

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. m = multiplet, s = singlet, q = quartet, t = triplet.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. edinst.com These methods are particularly useful for identifying the functional groups present in this compound. nih.gov

The IR spectrum of this compound is characterized by several key absorption bands. A strong, broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester and alcohol moieties appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings give rise to peaks in the 1600-1450 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric stretching of the benzene (B151609) rings is often a strong feature in the Raman spectrum. dtic.mil Together, IR and Raman spectra offer a detailed vibrational fingerprint of the this compound molecule. osti.gov

Table 2: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
O-H (alcohol) 3500-3200 (broad) Stretching
C-H (aromatic) 3100-3000 Stretching
C-H (aliphatic) 3000-2850 Stretching
C=O (ester) ~1730 (strong) Stretching
C=C (aromatic) 1600-1450 Strong Stretching

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org For this compound, the presence of two phenyl rings constitutes a significant chromophore, the part of the molecule responsible for light absorption. williams.edu

The UV-Vis spectrum of this compound typically exhibits absorption bands characteristic of the phenyl groups. These are primarily due to π → π* transitions of the electrons in the aromatic rings. numberanalytics.com The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used for the analysis. williams.edu The presence of the hydroxyl and ester groups can also have a minor effect on the electronic transitions. ubbcluj.ro

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns. researchgate.net

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) corresponding to its molecular weight would be observed. spectrabase.com However, under certain ionization conditions, the molecular ion may be weak or absent. The fragmentation pattern is often more informative. Common fragments for this compound would arise from the cleavage of the ester group and the loss of small molecules like water or carbon dioxide. The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the diphenylmethyl cation ([(C₆H₅)₂CH]⁺) are characteristic fragments. kemdikbud.go.id

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comosti.gov In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer. scispace.com

The retention time of this compound in the GC column is a characteristic property that aids in its identification. Following separation, the mass spectrometer provides a mass spectrum for the eluted compound, confirming its identity through the molecular ion and fragmentation pattern. researchgate.net For less volatile precursors or degradation products of compounds structurally related to this compound, derivatization techniques such as silylation or methylation are often employed to increase their volatility for GC-MS analysis. researchgate.netkemdikbud.go.id

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS. wikipedia.orgsigmaaldrich.com LC-MS separates compounds in a liquid mobile phase followed by ionization and mass analysis. wikipedia.org

For this compound and related compounds, LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity. cda-amc.canih.gov This technique allows for the direct analysis of complex mixtures with minimal sample preparation. wikipedia.org The selection of the appropriate ionization source, such as electrospray ionization (ESI), is crucial for achieving optimal results. The resulting mass spectra and fragmentation data from LC-MS/MS provide robust confirmation of the presence and structure of this compound. nih.govufmg.br

Table 3: Summary of Mass Spectrometry Data for this compound

Technique Information Obtained Key Findings
MS Molecular weight and fragmentation pattern. Provides structural information through characteristic fragments like the benzoyl cation. kemdikbud.go.id
GC-MS Retention time and mass spectrum of volatile compounds. Effective for identification and quantification of this compound. Derivatization can be used for related non-volatile compounds. kemdikbud.go.idnih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of this compound. The choice of technique is dictated by the specific analytical goal, whether it be purity assessment, quantitative analysis, or the characterization of volatile components.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and quantitative analysis of this compound. moravek.com Its utility lies in its ability to separate components within a liquid sample, making it ideal for non-volatile or thermally labile compounds like this compound. moravek.com The process involves a mobile phase, where the sample is dissolved in a solvent, and a stationary phase, which is a column that the sample mixture passes through. moravek.com Different components of the mixture travel through the column at different rates, allowing for their separation and subsequent quantification. moravek.com

In the context of pharmaceutical applications, HPLC is critical for ensuring the quality of drug substances by detecting and quantifying impurities that could affect potency or cause adverse effects. moravek.com For benzilate compounds, which can include substances of pharmacological interest, HPLC coupled with mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for determination in biological samples. nih.gov For instance, a validated LC-MS/MS method for a related compound, 3-quinuclidinyl benzilate (BZ), demonstrated high precision and accuracy with a limit of detection of 0.2 ng/mL in rat plasma. nih.gov This highlights the capability of HPLC-based methods for trace-level analysis.

The selection of the stationary phase, mobile phase composition, and detector are critical parameters in developing a robust HPLC method. Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar compounds like this compound. nih.govpensoft.net The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net Detection can be achieved using UV-Vis detectors or, for enhanced specificity and sensitivity, mass spectrometry. moravek.comglobalscientific.co.th

Table 1: Key Parameters in HPLC Analysis of Benzilates

Parameter Description Typical Application for this compound
Stationary Phase The solid material in the column that interacts with the analytes. Reversed-phase C18 columns are common for separating moderately polar organic compounds. nih.govpensoft.net
Mobile Phase The solvent that carries the sample through the column. A mixture of water and an organic solvent such as acetonitrile or methanol. pensoft.netresearchgate.net
Detector The component that measures the analytes as they elute from the column. UV-Vis detectors or Mass Spectrometry (MS) for higher sensitivity and structural information. moravek.comglobalscientific.co.th
Flow Rate The speed at which the mobile phase moves through the column. Typically in the range of 0.5 - 2.0 mL/min for analytical separations.

| Injection Volume | The amount of sample introduced into the system. | Usually in the microliter range (e.g., 5-20 µL). |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. measurlabs.comresearchgate.net In the context of this compound, GC is particularly useful for identifying and quantifying any volatile impurities or degradation products. The technique separates compounds based on their boiling points and interactions with the stationary phase in a heated column. notulaebotanicae.ro

A typical GC system consists of an injector, a column housed in an oven, and a detector. mdpi.com For the analysis of volatile compounds, headspace sampling (HS) is often employed, where the vapor phase above a sample is injected into the GC. mdpi.com This is advantageous as it minimizes matrix effects and protects the GC system from non-volatile residues. mdpi.com Flame ionization detectors (FID) are commonly used for quantifying organic compounds, while mass spectrometry (MS) provides definitive identification of the separated components. notulaebotanicae.romdpi.com

The operational parameters of a GC method, such as the temperature program, carrier gas flow rate, and column type, are optimized to achieve the desired separation. oiv.int For complex mixtures, multi-dimensional GC can provide enhanced resolution. researchgate.net

Table 2: Typical GC Parameters for Volatile Analysis

Parameter Description Example Condition
Column The tube containing the stationary phase where separation occurs. Capillary column with a polar or non-polar stationary phase. oiv.int
Carrier Gas The inert gas that transports the sample through the column. Helium, Hydrogen, or Nitrogen. oiv.int
Injector Temperature The temperature at which the sample is vaporized. Typically set above the boiling point of the least volatile analyte. mdpi.com
Oven Temperature Program The temperature profile of the column during the analysis. A gradient temperature program is often used to separate compounds with a wide range of boiling points. oiv.int

| Detector | The device that detects the compounds as they elute. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). notulaebotanicae.romdpi.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com SFC bridges the gap between gas and liquid chromatography, offering unique advantages. labioscientific.com The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC. labioscientific.comwaters.com

SFC is particularly well-suited for the separation of chiral compounds and thermally labile molecules. wikipedia.org While its primary application has been in chiral separations, its use in achiral analysis is growing. americanpharmaceuticalreview.com The technique is considered a "green" technology due to the use of non-toxic and non-flammable CO2, reducing the consumption of hazardous organic solvents. labioscientific.comwaters.com

An SFC system is similar to an HPLC system but requires a back-pressure regulator to maintain the mobile phase in its supercritical state. wikipedia.org Organic modifiers, such as methanol, are often added to the CO2 to modify the mobile phase's polarity and enhance separation. shimadzu.com

Capillary Electrophoresis (CE) and Coupled Techniques

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in a narrow-bore capillary filled with an electrolyte solution. sciex.comusp.org The application of a high voltage generates an electroosmotic flow that drives all components, regardless of their charge, towards the detector. colby.edu

CE offers several advantages, including short analysis times, high resolution, and minimal sample and reagent consumption. sciex.com It is a versatile technique applicable to a wide range of molecules, from small ions to large biomolecules. sciex.com

When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the unambiguous identification of analytes. nih.gov This combination is particularly useful for the analysis of complex mixtures and for providing structural information. For instance, a CE-MS method was developed for the monitoring of 3-quinuclidinol (B22445) and its derivatives, demonstrating the technique's capability for sensitive and specific analysis. nih.gov Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed to separate neutral compounds by partitioning them between the aqueous buffer and micelles. usp.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials like this compound. americanpharmaceuticalreview.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, it is possible to determine the arrangement of atoms and molecules within the crystal lattice. mdpi.com

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. americanpharmaceuticalreview.comresearchgate.net Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of a material and is sensitive to polymorphism, which is the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.com

The structural information obtained from XRD is crucial for understanding the physical and chemical properties of this compound, such as its melting point, solubility, and stability. In pharmaceutical development, identifying and controlling the polymorphic form is critical as different polymorphs can have different bioavailability and therapeutic efficacy.

Advanced Sample Preparation Techniques in Benzilate Analysis

Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results for benzilates. organomation.com The goal is to isolate and concentrate the analyte of interest while removing interfering substances from the sample matrix. thermofisher.com

For the analysis of benzilates in complex matrices like biological fluids or environmental samples, advanced sample preparation techniques are often necessary. These techniques aim to be quicker, use smaller amounts of solvents, and be amenable to automation. diva-portal.org

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating samples. diva-portal.org It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.gov SPE is highly versatile, with a wide range of sorbent materials available to suit different analytes and matrices. diva-portal.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. mdpi.com The analytes are then thermally desorbed directly into the injector of a GC or eluted with a solvent for HPLC analysis. mdpi.com It is a simple, fast, and sensitive method. mdpi.com

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a sorbent. mdpi.com This provides a larger surface area for extraction, leading to higher recovery and sensitivity. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method was initially developed for pesticide residue analysis in food but has been adapted for a wide range of analytes and matrices. thermofisher.com It involves an initial extraction with an organic solvent and salts, followed by a cleanup step using dispersive SPE. thermofisher.com

Microextraction in Packed Syringe (MEPS): MEPS is a miniaturized version of SPE where the sorbent is packed into a syringe. diva-portal.org This allows for the online coupling of sample preparation with chromatographic analysis, significantly reducing sample processing time. diva-portal.org

Table 3: Comparison of Advanced Sample Preparation Techniques

Technique Principle Advantages Common Application
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid sample. diva-portal.org High recovery, good cleanup, versatile. diva-portal.org Analysis of benzilates in biological and environmental samples. nih.gov
Solid-Phase Microextraction (SPME) Analyte extraction onto a coated fiber. mdpi.com Solvent-free, simple, fast, sensitive. mdpi.com Volatile and semi-volatile analysis by GC. mdpi.com
Stir Bar Sorptive Extraction (SBSE) Analyte extraction onto a coated magnetic stir bar. mdpi.com High sensitivity due to larger sorbent volume. mdpi.com Trace analysis in aqueous samples. mdpi.com
QuEChERS Salting-out liquid-liquid extraction followed by dispersive SPE cleanup. thermofisher.com Fast, easy, low solvent consumption. thermofisher.com Multi-residue analysis in complex matrices. thermofisher.com

| Microextraction in Packed Syringe (MEPS) | Miniaturized SPE within a syringe. diva-portal.org | Automation, online coupling with chromatography, small sample volumes. diva-portal.org | High-throughput analysis. diva-portal.org |

Microextraction Techniques (e.g., SPME, SBSE, LPME)

Microextraction techniques have gained prominence in analytical chemistry due to their efficiency, minimal solvent consumption, and compatibility with modern analytical instruments. mdpi.com These methods are particularly advantageous for trace analysis, allowing for the preconcentration of analytes like this compound from dilute samples. mdpi.com The principal microextraction techniques employed in advanced analytical workflows include Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Phase Microextraction (LPME). mdpi.comnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample or its headspace. nih.gov The analytes adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For semi-volatile compounds like this compound, coatings such as polydimethylsiloxane (B3030410) (PDMS) are often employed. pan.olsztyn.pl SPME has been successfully applied to the analysis of various compounds, including chemical warfare agent simulants and related compounds. nih.govtandfonline.com The technique offers several advantages, including simplicity, speed, and the ability to be automated. mdpi.com

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based microextraction technique that offers a higher extraction efficiency compared to SPME due to the larger volume of the sorbent phase. mdpi.comgcms.cz In SBSE, a magnetic stir bar coated with a thick layer of PDMS is used to stir the sample. nih.gov During stirring, analytes partition from the sample matrix into the PDMS coating. gcms.cz After extraction, the stir bar is removed, dried, and thermally desorbed in a GC inlet. nih.gov SBSE is particularly effective for extracting organic compounds from aqueous matrices and has been applied to the analysis of a wide range of analytes in biological and environmental samples. gcms.cznih.gov For polar analytes, derivatization can be performed in-situ to enhance recovery. nih.gov

Liquid-Phase Microextraction (LPME) encompasses a group of techniques where a small volume of an immiscible solvent is used to extract analytes from an aqueous sample. mdpi.comresearchgate.net Different configurations of LPME exist, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). nih.govmdpi.com In SDME, a microdrop of solvent is suspended from the tip of a syringe needle into the sample. researchgate.net HF-LPME utilizes a porous hollow fiber to contain the acceptor phase, providing a large surface area for extraction. nih.gov DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the sample, creating a cloudy solution with a high surface area for rapid analyte transfer. mdpi.com LPME methods are valued for their high enrichment factors and simplicity. nih.gov

Table 1: Comparison of Microextraction Techniques for this compound Analysis

Feature Solid-Phase Microextraction (SPME) Stir Bar Sorptive Extraction (SBSE) Liquid-Phase Microextraction (LPME)
Principle Adsorption/absorption onto a coated fiber nih.gov Sorption into a coated stir bar nih.gov Partitioning into a liquid micro-droplet/film researchgate.net
Solvent Usage Solvent-free nih.gov Minimal (for rinsing if needed) gcms.cz Microliter volumes of organic solvent mdpi.com
Extraction Phase Polymer coating on a fiber (e.g., PDMS) pan.olsztyn.pl Thick polymer coating on a stir bar (e.g., PDMS) gcms.cz Immiscible organic solvent or aqueous solution explorationpub.com
Key Advantages Simple, fast, easily automated, solvent-free mdpi.com High analyte recovery, large sorbent volume gcms.cz High enrichment factors, low cost, variety of modes nih.gov
Common Applications Volatiles and semi-volatiles in gas or liquid mdpi.com Trace organic analysis in aqueous samples nih.gov Extraction from aqueous samples researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from a liquid sample. epa.gov The method involves passing a sample through a cartridge or disk containing a solid adsorbent material. epa.gov The analytes of interest are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of a suitable solvent. epa.gov

For the analysis of chemical warfare agent-related compounds, including benzilates, SPE is a crucial step for cleanup and preconcentration, particularly from complex matrices like urine or environmental samples. researchgate.netdtic.mil The choice of the solid phase is critical for effective extraction. C18-bonded silica is a common choice for the reversed-phase extraction of non-polar to moderately polar compounds from aqueous samples. epa.gov For basic compounds like some benzilate derivatives, cation-exchange SPE cartridges can be employed for selective extraction. researchgate.net

The versatility of SPE allows for its application in various analytical schemes. For instance, a method for the determination of 3-quinuclidinyl benzilate (BZ), a related compound, in rat plasma utilized C-18 cartridges for sample preparation prior to LC-MS/MS analysis. researchgate.net Similarly, SPE has been used for the isolation of BZ and its metabolites from urine, followed by GC-MS analysis. researchgate.net The efficiency of SPE is influenced by several factors, including the type and amount of sorbent, sample pH, and the composition and volume of the elution solvent. researchgate.net

Table 2: Example of a Solid-Phase Extraction Protocol for Benzilate-Related Compounds

Step Procedure Purpose
1. Sorbent Conditioning Pass methanol followed by water through the SPE cartridge. To activate the sorbent and ensure reproducible retention.
2. Sample Loading Pass the pre-treated sample through the cartridge at a controlled flow rate. To retain the analyte of interest on the sorbent.
3. Washing Pass a weak solvent (e.g., water or a water/methanol mix) through the cartridge. To remove interfering matrix components.
4. Elution Pass a strong solvent (e.g., ethyl acetate (B1210297) or methanol with modifier) through the cartridge. ca.gov To desorb the analyte from the sorbent and collect it for analysis.
5. Evaporation & Reconstitution Evaporate the eluate to dryness and reconstitute in a solvent compatible with the analytical instrument. To concentrate the analyte and prepare it for injection.

Computational Chemistry and Theoretical Studies of Ethyl Benzilate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics of ethyl benzilate.

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of organic molecules like this compound. akj.az It offers a good balance between computational cost and accuracy. akj.az DFT calculations are frequently used to optimize the molecular geometry, predict vibrational spectra, and calculate thermodynamic properties. nih.gov

For molecules containing carbonyl and ethyl groups, functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly used in conjunction with Pople-style basis sets like 6-31G* or larger sets like 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.netscirp.orgresearchgate.net For instance, studies on related benzoate (B1203000) compounds have successfully used the B3LYP/6-31G* level of theory for geometry optimization and frequency calculations. nih.gov Time-dependent DFT (TD-DFT) can also be employed to predict electronic absorption spectra. nih.gov The choice of functional and basis set is crucial and is often benchmarked against experimental data when available. nih.gov

Table 1: Representative Parameters for DFT Calculations on Benzilate-Related Compounds This table is illustrative and based on typical methods applied to similar molecular structures.

Parameter Typical Method/Basis Set Purpose
Geometry Optimization B3LYP/6-311G(d,p)To find the most stable molecular structure (lowest energy conformation). materialsciencejournal.org
Vibrational Frequencies B3LYP/6-31GTo predict the infrared (IR) and Raman spectra. nih.gov
Electronic Properties TD-DFT/B3LYP/6-311G(d,p)To calculate electronic transition energies and simulate UV-Vis spectra. nih.govespublisher.com
Thermodynamic Properties B3LYP/6-31GTo compute properties like enthalpy, entropy, and Gibbs free energy. nih.gov

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a hierarchical way to approach the exact solution of the Schrödinger equation. rdworldonline.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered high-level approaches that can provide very accurate results, often serving as benchmarks for other methods like DFT. nih.govmdpi.com However, these methods are computationally more expensive. nih.gov

The selection of a basis set is a critical parameter in any ab initio calculation. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. The choice represents a compromise between accuracy and computational cost. umich.edu

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are widely used. The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals, while letters and symbols in parentheses denote the addition of polarization (d, p) and diffuse (+) functions, which are important for describing charge distribution and non-covalent interactions. pku.edu.cn

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVQZ) developed by Dunning and coworkers are designed to systematically converge towards the complete basis set (CBS) limit. weizmann.ac.il The "aug-" prefix indicates the addition of diffuse functions. weizmann.ac.il

For an accurate description of molecules like this compound, a double-zeta plus polarization (DZP) basis set is often the minimum requirement to capture the molecular structure adequately. pku.edu.cn When studying intermolecular interactions, one must also be aware of the Basis Set Superposition Error (BSSE), which can arise when using incomplete basis sets. pku.edu.cn

Table 2: Common Basis Sets Used in Computational Chemistry This table provides a general overview of basis set types and their typical applications.

Basis Set Type Example(s) Description & Typical Use
Minimal STO-3GEach atomic orbital is represented by a single basis function. Used for very large systems or preliminary calculations.
Pople Style (Split-Valence) 6-31G(d), 6-311++G(d,p)Valence orbitals are split into inner and outer parts for more flexibility. Good for geometry optimizations and frequency calculations of medium-sized molecules. researchgate.netmaterialsciencejournal.org
Correlation Consistent cc-pVDZ, aug-cc-pVTZSystematically improvable and designed for correlated calculations. Used for high-accuracy energy and property calculations. weizmann.ac.il
Polarized Add 'd' to heavy atoms, 'p' to HAdds functions with higher angular momentum to allow for orbital shape distortion in a molecular environment. Essential for accurate geometries. pku.edu.cn
Diffuse Add '+' or 'aug-'Adds very spread-out functions. Important for anions, excited states, and weak interactions. weizmann.ac.il

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals spread across the entire molecule. A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. materialsciencejournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. researchgate.net

For a related compound, brucinium benzilate, DFT calculations at the B3LYP/6-311++G(d,p) level determined a HOMO-LUMO energy gap of 4.454 eV, indicating good thermodynamic stability. researchgate.net Similar analyses for this compound would involve identifying the distribution of these orbitals. Typically, in such aromatic esters, the HOMO is localized on the electron-rich phenyl rings, while the LUMO might be centered on the carbonyl group and adjacent aromatic system. espublisher.com

Table 3: Illustrative Frontier Molecular Orbital Data for a Benzilate Moiety Based on findings for brucinium benzilate, providing a proxy for this compound's electronic properties. researchgate.net

Molecular Orbital Energy (eV) Significance
HOMO -5.7006Electron-donating ability; likely localized on phenyl rings.
LUMO -1.2466Electron-accepting ability; potential reactive site for nucleophiles.
HOMO-LUMO Gap (ΔE) 4.454Indicator of chemical stability and reactivity.

Ab Initio Methods and Basis Set Selection

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, intermolecular interactions, and the effects of a solvent, offering insights that are complementary to the static picture from quantum calculations. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, key rotations would occur around the C-C and C-O bonds of the ethyl group and the C-C bond connecting the quaternary carbon to the phenyl rings.

The relative energies of different conformers are determined by factors like torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). maricopa.edu The lowest-energy conformation is typically a staggered one, where bulky groups are far apart (an 'anti' conformation), while higher-energy conformations include 'gauche' (staggered but with bulky groups nearby) and eclipsed arrangements. chemistrysteps.commaricopa.edu For example, in butane, the anti conformation, where the two methyl groups are 180° apart, is the most stable. maricopa.edu A similar principle would apply to the ethyl and phenyl groups in this compound. The presence of two large phenyl groups and a hydroxyl group on the same carbon atom creates significant steric hindrance, which heavily influences the preferred conformations.

MD simulations can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions.

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, whether they are other this compound molecules or solvent molecules. aascit.org this compound can participate in several types of interactions:

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and carbonyl (C=O) groups can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar ester group creates a significant molecular dipole moment, leading to electrostatic interactions.

Van der Waals Forces: These include dispersion forces arising from the large, polarizable phenyl rings.

Conformational Analysis of this compound

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, theoretical studies offer insights into its reactivity, potential biological interactions, and the underlying principles governing its chemical transformations. These computational approaches allow for the modeling of reaction pathways, characterization of transient states, and the prediction of energetic and kinetic parameters that are often difficult to determine experimentally.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the entire course of a chemical reaction, from reactants to products, through high-energy transition states. Key reactions involving esters like this compound include their formation (esterification) and cleavage (hydrolysis). A closely related and computationally studied reaction is the benzilic acid rearrangement, which produces the benzilate anion, the immediate precursor to this compound.

Nucleophilic addition of a hydroxide (B78521) ion to one of the carbonyl carbons of benzil (B1666583).

Rotation around the central carbon-carbon bond.

A acs.org-migration of a carbanion (the phenyl group). acs.org

Proton relay to form the final benzilate anion. acs.org

Transition state (TS) calculations are crucial for understanding reaction barriers. A transition state represents the highest energy point along the reaction coordinate. uni-muenchen.de Its geometry is characterized by a single imaginary vibrational frequency, which corresponds to the motion along the reaction path. researchgate.net For the benzilic acid rearrangement, the transition state for the phenyl migration step has been computationally identified and its energy calculated. acs.org

Ester Hydrolysis: The hydrolysis of esters like this compound is another key reaction class extensively studied by computational methods. rsc.org While specific studies on this compound are not prevalent, the general mechanism is well-understood through modeling of related compounds like ethyl acetate (B1210297). uv.es The base-catalyzed hydrolysis proceeds via a two-step mechanism involving a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate, which can also be the transition state in a concerted mechanism. nih.gov

Collapse of the Intermediate: The intermediate collapses, expelling the ethoxide leaving group to form the carboxylate anion.

Computational models can precisely define the geometries and energetic properties of these reactants, intermediates, transition states, and products.

Energetic Profiles of Key Reactions

For the benzilic acid rearrangement , computational studies using density functional theory (DFT) have determined the energy barriers for the key steps. The rate-determining step, the migration of the phenyl carbanion, was found to have the highest activation energy. acs.org

Table 1: Calculated Energetic Profile for the Benzilic Acid Rearrangement (R = Ph)
Reaction StepDescriptionCalculated Activation Energy (ΔE, kcal/mol)
OH- AdditionNucleophilic attack of hydroxide on benzilLower than migration step
C-C RotationRotation around the central C-C bond in the adductLow barrier
Carbanion Migration acs.org-shift of the phenyl groupHighest barrier (Rate-determining)
Proton RelayFormation of the final benzilate anionLow barrier

This table summarizes the qualitative energetic profile for the key steps in the benzilic acid rearrangement based on computational findings that identify the carbanion migration as the rate-limiting step. acs.org

Prediction of Kinetic and Thermodynamic Parameters

Beyond mapping reaction pathways, computational chemistry can predict crucial kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. ekb.egresearchgate.net These predictions are derived from the calculated energies and vibrational frequencies of the molecules and transition states involved.

Thermodynamic Parameters: Thermodynamic properties determine the position of chemical equilibrium. Key parameters include:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction. It is calculated from the difference in the electronic energies of products and reactants.

Entropy of Reaction (ΔS): A measure of the change in disorder. It is calculated from the vibrational, rotational, and translational partition functions.

Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of reaction spontaneity. It is calculated as ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: Kinetic parameters describe the rate of a reaction. The primary tool for their calculation is Transition State Theory (TST). numberanalytics.com

Activation Energy (Ea or ΔG‡): The free energy difference between the reactants and the transition state. numberanalytics.com It is the most critical factor determining the reaction rate. For the alkaline hydrolysis of the related ethyl acetate, an experimental activation energy of 11.56 kcal/mol has been reported, a value that computational methods aim to reproduce and explain. uv.es

Rate Constant (k): Calculated using the Eyring equation, which relates the rate constant to the free energy of activation. numberanalytics.com

Table 2: Key Kinetic and Thermodynamic Parameters Predicted by Computational Chemistry
ParameterSymbolSignificanceComputational Basis
Enthalpy of ReactionΔHDetermines if a reaction is exothermic or endothermic.Difference in electronic energies of products and reactants.
Gibbs Free Energy of ActivationΔG‡The energy barrier to reaction; determines the reaction rate.Free energy difference between reactants and the transition state.
Rate ConstantkQuantifies the rate of a chemical reaction.Calculated from ΔG‡ using the Eyring equation. numberanalytics.com
Gibbs Free Energy of ReactionΔGDetermines the spontaneity and equilibrium position of a reaction.Calculated from the free energies of products and reactants.

These computational predictions are invaluable for understanding reaction mechanisms, optimizing reaction conditions, and designing new chemical processes. ekb.eg

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.net Computational methods have become indispensable in SAR, allowing for the rapid screening of virtual compounds and the rational design of molecules with enhanced potency or selectivity. For this compound and its derivatives, which are known for their anticholinergic properties, computational SAR helps to elucidate the structural features essential for their interaction with biological targets like muscarinic receptors.

Ligand-Receptor Docking (if applicable to specific derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. rsc.orgnih.gov This method is used to understand the binding mode and estimate the binding affinity, often expressed as a docking score.

For derivatives of benzilic acid, docking studies have been performed to investigate their potential as antibacterial or antioxidant agents by modeling their interactions with specific enzyme active sites. rsc.org For instance, in a study exploring potential antibacterial agents, various benzilate derivatives were docked into the active site of a target enzyme from Mycobacterium tuberculosis. The results revealed key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and non-polar interactions with specific amino acid residues. nih.gov

Table 3: Example Docking Study Results for Benzilate Derivatives
Compound DerivativeTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Mthis compoundNitric Oxide Synthase (NOS)-6.290Phe584, Trp409, Ser457 nih.gov
Diisopropyl ammonium (B1175870) benzilateNitric Oxide Synthase (NOS)-6.035Trp409, Leu424 nih.gov
2'-chloro-4-methoxy-3-nitro benzilic acidM. tuberculosis enzyme-5.568Stacking interactions and non-polar amino acids

This table presents selected results from molecular docking studies on various benzilate derivatives, illustrating the types of data generated. Docking scores indicate binding affinity, with more negative values suggesting stronger binding. nih.gov

These studies demonstrate that the two bulky phenyl groups and the hydroxyl and carboxylate moieties of the benzilate scaffold are crucial for binding. The phenyl rings often engage in non-polar or stacking interactions, while the polar groups can form hydrogen bonds. nih.gov

Pharmacophore Modeling (if applicable to specific derivatives)

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. capes.gov.br Pharmacophore modeling is used to identify these key features from a set of known active compounds and then use the resulting model to screen virtual libraries for new potential drug candidates. uq.edu.au

For a class of compounds like benzilates, known to act as muscarinic receptor antagonists, a pharmacophore model would typically include: lookchem.com

Hydrogen Bond Acceptors: Corresponding to the oxygen atoms of the carbonyl and hydroxyl groups.

Hydrogen Bond Donors: The hydroxyl group can also act as a donor.

Hydrophobic/Aromatic Features: Represented by the two phenyl rings.

Anionic/Negative Ionizable Feature: The carboxylate group is a key feature for interaction with positively charged residues in the receptor binding pocket.

The spatial arrangement of these features is critical for activity. By developing a 3D pharmacophore model, researchers can understand why certain structural modifications enhance or diminish activity and can rationally design new derivatives with improved properties. lookchem.com

Applications and Advanced Research Directions Involving Ethyl Benzilate

Ethyl Benzilate as a Building Block in Complex Organic Synthesis

As a functionalized organic molecule, this compound serves as a fundamental component for creating more complex molecular architectures. scbt.com Its reactivity is centered around the hydroxyl group and the ester, making it a versatile intermediate in organic synthesis. vulcanchem.com

This compound is recognized as a key intermediate in the preparation of Benzoylformic Acid (also known as Phenylglyoxylic Acid). vulcanchem.comresearchgate.netnationalpolymer.com Benzoylformic acid is a significant organic compound that serves as a metabolite of ethylbenzene (B125841) and styrene. The synthesis of other valuable intermediates, such as Ethyl diphenylchloroacetate and 1-Methyl-4-pipeidyldiphenyl glycolate, also utilizes this compound as a starting material. vulcanchem.com

The molecular scaffold of this compound is integral to the synthesis of various pharmaceutical compounds. rsc.org It acts as a precursor for active pharmaceutical ingredients (APIs) and their essential intermediates. vulcanchem.com

One of the notable pharmaceutical applications of this compound is in the synthesis of Tropenziline Bromide, an antispasmodic drug. vulcanchem.comresearchgate.net The synthesis leverages the core structure of this compound to build the final, more complex API.

This compound plays a crucial role in the synthesis of a class of potent anticholinergic agents known as quinuclidinyl benzilate derivatives. The parent compound, 3-Quinuclidinyl benzilate (QNB), is a Schedule 2 chemical for which benzilic acid (a direct precursor to this compound) is a precursor. google.com

The primary method for synthesizing these derivatives is through a transesterification reaction. In this process, this compound (or the similar mthis compound) is reacted with 3-quinuclidinol (B22445) in the presence of a catalyst, such as sodium methylate or sodium ethylate, to yield the desired quinuclidinyl benzilate ester. The use of lower alkyl esters like this compound is often preferred for economic reasons and the ease of removing the resulting alcohol (ethanol) by distillation.

Research has expanded to create various analogues of QNB for potential imaging applications in positron emission tomography (PET). For instance, fluoroalkyl analogues of QNB have been synthesized by first preparing enantiomerically pure fluoroalkyl benzilic acids, which are then coupled with a specific enantiomer of quinuclidinol. This demonstrates the modularity of using a benzilate core to create a library of specialized derivatives.

Reactant 1Reactant 2CatalystProduct
This compound3-QuinuclidinolSodium Ethylate3-Quinuclidinyl benzilate
Mthis compound3-QuinuclidinolSodium Methylate3-Quinuclidinyl benzilate
Fluoroalkyl Benzilic Acid(R)-3-Quinuclidinol-(R)-Fluoroalkyl Quinuclidinyl Benzilate

This interactive table summarizes the key components in the synthesis of Quinuclidinyl Benzilate and its derivatives.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Synthesis of Tropenziline Bromide

Role in Materials Science Research

While primarily known for its role in fine chemical and pharmaceutical synthesis, the core benzilate structure is also finding applications in materials science, particularly in the field of polymer chemistry.

The benzilate moiety has been incorporated into advanced polymer systems, where it contributes to the material's function and properties.

Photo-initiating Systems: In the field of photopolymerization, new iodonium (B1229267) salts featuring a benzilate anion have been studied. These salts act as radical initiators for the near-infrared (NIR) light-initiated polymerization of acrylate (B77674) monomers. The benzilate component is part of the multi-component system that generates the initiating radicals upon exposure to light.

Coordination Polymers: Strontium benzilate has been synthesized as a novel coordination polymer. In this material, the benzilate molecule acts as a ligand, with its hydroxyl and carboxylate groups binding to strontium metal ions. This interaction forms infinite zig-zag chains, creating a stable, multi-dimensional polymer structure. Such materials are of interest for applications in gas storage, catalysis, and chemical sensing.

Nucleating Agents for Thermoplastics: Sodium benzilate, a salt derived from benzilic acid, has been demonstrated to function as a nucleating agent for thermoplastics. Adding it to polymers like polyethylene (B3416737) can influence the crystallization process, affecting the material's final physical and mechanical properties.

Supramolecular Chemistry and Crystal Engineering

While specific research focusing exclusively on the crystal engineering of this compound is not extensively documented, the principles can be understood through studies of its parent acid, benzilic acid, and its corresponding benzilate salts. Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. iucr.org Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. nih.gov

Similarly, studies on organic salts like brucinium benzilate and N,N-Dimethyl-4-aminopyridinium benzilate highlight the dominant role of hydrogen bonds (N-H···O and O-H···O) in stabilizing their crystal structures. researchgate.netresearchgate.net The analysis of lithium benzilate hemihydrate also underscores the importance of these interactions in forming predictable crystalline arrangements. iucr.org These examples collectively show that the benzilate moiety is a versatile building block in supramolecular chemistry. The insights gained from benzilate salts and complexes are foundational for predicting and designing crystalline forms of its esters, like this compound, for potential applications in materials science and pharmaceuticals.

Compound/ComplexKey Non-Covalent InteractionsSignificanceReference
Nickel(II) Benzilate Phenanthrolineπ–π stacking, C–H···π interactionsInfluences the 3D supramolecular organization of the molecular complex. researchgate.net
Brucinium Benzilate (BBA)Intramolecular hydrogen bonding network (N-H···O)Stabilizes the salt structure and influences molecular conformation. researchgate.net
N,N-Dimethyl-4-aminopyridinium benzilateN-H···O, O-H···O hydrogen bonds, C-H···π, π–π interactionsCreates a stable supramolecular architecture from a proton transfer salt. researchgate.net
Lithium Benzilate HemihydrateHydrogen bondingKey to solving the crystal structure from powder diffraction data. iucr.org

Environmental Fate and Degradation Studies (Focus on Chemical Degradation and Transformation)

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in various environmental compartments. For this compound, degradation processes are primarily driven by chemical, photochemical, and biological mechanisms.

In environmental matrices such as water and moist soil, the primary chemical degradation pathway for this compound is the hydrolysis of its ester bond. vulcanchem.com As an ester, it is susceptible to this reaction, which can be catalyzed by either acidic or basic conditions.

Alkaline Hydrolysis : Under basic conditions, the compound undergoes saponification, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to the formation of an alcohol (ethanol) and a carboxylate salt (sodium or potassium benzilate).

Acidic Hydrolysis : In acidic environments, the ester's carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction yields benzilic acid and ethanol (B145695).

This hydrolytic cleavage is a fundamental degradation pathway for benzilate esters in the environment, breaking the compound down into its constituent acid and alcohol.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. up.pt Aromatic compounds, like this compound, are often susceptible to photolysis due to their ability to absorb light energy. up.pt

While specific photolysis studies on this compound are not widely available, research on the structurally related chemical warfare agent 3-Quinuclidinyl benzilate (BZ) indicates that UV exposure accelerates its hydrolysis, proceeding through the formation of radical intermediates. It is plausible that this compound follows a similar photodegradation pathway. The absorption of UV radiation can excite the molecule, leading to the cleavage of chemical bonds and facilitating reactions with other environmental species, such as hydroxyl radicals in the atmosphere or water. cdc.gov

Biodegradation is the breakdown of organic matter by microorganisms. researchgate.net For this compound, this process is expected to occur in two main stages: the cleavage of the ester bond followed by the degradation of the resulting products.

Ester Hydrolysis : The initial step is the enzymatic hydrolysis of the ester linkage. Microorganisms produce enzymes known as esterases (a type of hydrolase) that catalyze this reaction. This process is analogous to the biotransformation of other benzilate esters, where hepatic esterases hydrolyze them into benzilic acid and the corresponding alcohol. In an environmental context, microbial esterases would cleave this compound into benzilic acid and ethanol.

Degradation of Transformation Products : Both benzilic acid and ethanol are readily biodegradable. Ethanol serves as a simple carbon and energy source for a wide variety of microbes. The biodegradation of aromatic compounds like benzilic acid is a well-established microbial process. microbiologyresearch.org Aerobic bacteria typically employ oxygenase enzymes to hydroxylate the benzene (B151609) rings, leading to the formation of catechols. researchgate.net These intermediates then undergo ring cleavage, breaking the stable aromatic structure into aliphatic acids, which can subsequently enter central metabolic pathways like the Krebs cycle and be fully mineralized to carbon dioxide and water. microbiologyresearch.org

The primary transformation products of this compound resulting from both chemical hydrolysis and biodegradation are benzilic acid and ethanol . Photochemical degradation may produce additional byproducts, but these have not been specifically identified for this compound.

There is limited published data on the environmental half-life of this compound itself. However, information from structurally similar compounds can provide an estimate. The chemical warfare agent 3-Quinuclidinyl benzilate (BZ), which also features a benzilate ester structure, is reported to have a half-life of 3 to 4 weeks in moist air, indicating a degree of persistence. chemicalbook.in This suggests that this compound may also exhibit moderate persistence in the environment, particularly in conditions where hydrolytic and microbial activity are limited.

ParameterDescriptionReference
Chemical Degradation Pathway Hydrolysis of the ester bond (acid or base-catalyzed) in water and soil. vulcanchem.com
Photochemical Degradation Pathway Likely accelerated hydrolysis via radical intermediates upon UV exposure.
Biodegradation Pathway Enzymatic hydrolysis by microbial esterases, followed by degradation of the aromatic ring of benzilic acid via oxygenases. microbiologyresearch.org
Primary Transformation Products Benzilic Acid and Ethanol.
Environmental Half-life Data not available for this compound. The related compound 3-Quinuclidinyl benzilate (BZ) has a half-life of 3–4 weeks in moist air. chemicalbook.in

Biodegradation Mechanisms by Microorganisms (Chemical Aspects)

Emerging Research Areas and Future Perspectives

Current and future research involving this compound and related compounds is expanding from traditional chemical synthesis into advanced applications in materials science, diagnostics, and environmental science.

One significant emerging area is the use of benzilate derivatives in supramolecular chemistry and crystal engineering . The ability of the benzilate moiety to form predictable, stable structures through non-covalent interactions makes it a candidate for designing novel crystalline materials with tailored properties for the pharmaceutical and chemical industries. researchgate.netresearchgate.net

In the field of biomedical imaging , radiolabelled benzilate esters, such as N-[11C]ethyl-3-piperidyl benzilate, have been developed as ligands for Positron Emission Tomography (PET). researchgate.net These compounds are used to map and quantify muscarinic acetylcholine (B1216132) receptors in the brain, offering powerful tools for neuroscience research and the study of neurodegenerative diseases. wikidoc.orgwikipedia.org This points to a future where new benzilate-based probes could be developed for diagnostic applications.

Furthermore, the degradation product of benzilate esters, benzilic acid , is recognized as a key marker for verifying exposure to certain chemical warfare agents like BZ. capes.gov.br This has spurred research into developing highly sensitive analytical methods, such as mass spectrometry, for the detection of benzilic acid in environmental samples. capes.gov.brosti.gov

Future perspectives should include a more thorough investigation into the specific environmental fate of this compound. Detailed studies are needed to determine its precise degradation kinetics, identify all transformation products under various environmental conditions, and assess its ecotoxicological profile. Such data is crucial for conducting comprehensive environmental risk assessments. Continued exploration of the benzilate scaffold in medicinal chemistry and materials science also holds promise for the development of new functional molecules.

Development of Novel Synthetic Methodologies for Derivatives

The synthesis of this compound derivatives is an active area of research, aimed at creating new molecules with tailored properties. Modern synthetic organic chemistry provides a plethora of tools to modify the this compound structure, moving beyond classical esterification.

Greener Synthetic Approaches: Researchers are increasingly adopting "greener" techniques to minimize environmental impact. Methodologies such as ultrasound and microwave irradiation are being employed to synthesize derivatives more efficiently. derpharmachemica.com For instance, the synthesis of benzothiazole (B30560) derivatives, which share aromatic structural features with this compound, has been successfully achieved using these methods, often resulting in higher yields and shorter reaction times compared to conventional heating. derpharmachemica.com

Catalysis in Derivative Synthesis: The development of novel catalysts is pivotal for creating complex derivatives. Palladium-catalyzed cross-coupling reactions, for example, enable the introduction of various functional groups onto the aromatic rings of the benzilate core. nih.gov This allows for the synthesis of a library of compounds from a common intermediate. Similarly, the use of solid acid catalysts like Amberlyst 39 has been investigated for the esterification and hydrolysis of related esters, providing a reusable and environmentally benign alternative to liquid acid catalysts. researchgate.net

Multi-step Synthesis of Complex Analogs: Creating derivatives often involves multi-step reaction sequences. A common strategy involves synthesizing a key intermediate which is then further functionalized. For example, a precursor molecule can be prepared and subsequently reacted with various amines or other nucleophiles through substitution reactions or with different reagents via cycloaddition reactions to produce a diverse set of final compounds. nih.govajgreenchem.com This modular approach is highly efficient for generating chemical libraries for screening purposes. One such approach, the Bischler-Napieralski reaction, allows for the cyclization of β-arylethylamides, a structure related to potential derivatives, to form dihydroisoquinolines, which are important heterocyclic scaffolds. wikipedia.org

A summary of modern synthetic strategies applicable to this compound derivatives is presented below.

Methodology Description Potential Advantage Reference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, cleaner reactions. derpharmachemica.com
Ultrasound IrradiationApplication of ultrasonic waves to enhance reaction rates and yields.Improved mixing, activation of reagents, milder conditions. derpharmachemica.com
Palladium-Catalyzed Cross-CouplingFormation of carbon-carbon or carbon-heteroatom bonds using a palladium catalyst.High versatility in introducing diverse functional groups. nih.gov
Heterogeneous CatalysisUse of solid catalysts (e.g., ion-exchange resins) that are in a different phase from the reactants.Easy separation of catalyst, reusability, environmentally friendly. researchgate.net
Multi-Component ReactionsA reaction where three or more starting materials react to form a single product in one pot.High atom economy, efficiency, and rapid generation of molecular complexity. beilstein-journals.org

Exploration of New Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Research in this area often focuses on kinetics and the identification of transient intermediates.

Hydrolysis Mechanisms: The hydrolysis of esters like this compound is a fundamental reaction. The alkaline hydrolysis, or saponification, is typically a second-order reaction. dergipark.org.truv.es Detailed kinetic studies on analogous esters have shown that the reaction proceeds through a sequential mechanism involving a tetrahedral addition intermediate. uv.es The rate of this reaction is dependent on factors such as temperature and the concentrations of the reactants. dergipark.org.truv.es The activation energy for the neutral hydrolysis of ethyl acetate (B1210297), a related ester, provides insight into the energy barrier that must be overcome for the reaction to proceed without a catalyst. longdom.org

Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, have been successfully applied to describe the kinetics of both the synthesis and hydrolysis of esters over solid catalysts. researchgate.net These models account for the adsorption of reactants onto the catalyst surface and the subsequent surface reaction, providing a more detailed mechanistic picture than simple homogeneous models. researchgate.net

Rearrangement Reactions: The benzilate moiety itself is formed through the benzilic acid rearrangement, a classic organic reaction where benzil (B1666583) (a 1,2-diketone) is treated with a strong base to form the salt of benzilic acid. wiley-vch.de This rearrangement involves the migration of a phenyl group and is a key step in synthesizing the core structure of this compound and its derivatives. Understanding the stereochemistry and electronic effects on this rearrangement is vital for synthesizing substituted analogs.

The table below outlines key mechanistic concepts relevant to this compound.

Reaction Type Key Mechanistic Feature Significance Reference
Alkaline HydrolysisBimolecular (second-order) kinetics; proceeds via a tetrahedral intermediate.Predicts reaction rates and allows for optimization of ester cleavage. uv.es
Catalytic Hydrolysis/EsterificationAdsorption of reactants on catalyst surface followed by surface reaction (LHHW model).Provides a detailed understanding of heterogeneous catalytic processes. researchgate.net
Benzilic Acid Rearrangement1,2-migration of an aryl group in a 1,2-diketone to form an α-hydroxy carboxylic acid.Fundamental reaction for the synthesis of the benzilic acid backbone. wiley-vch.de
Elimination Reactions (E2)Concerted, bimolecular reaction requiring an anti-periplanar arrangement of a proton and leaving group.Important for understanding potential side reactions or synthetic steps involving the ethyl group. masterorganicchemistry.com

Advanced Analytical Techniques for Trace Analysis

The detection of this compound and its derivatives at trace levels is critical for environmental monitoring, biomedical research, and verification of chemical treaties. Modern analytical chemistry offers highly sensitive and specific methods for this purpose.

The primary technique for analyzing volatile or semi-volatile organic compounds like this compound is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS). nih.gov For non-volatile derivatives or hydrolysis products like benzilic acid, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred. cdc.govresearchgate.net

To enhance sensitivity, sample preconcentration is often required. nih.gov Techniques include:

Purge-and-Trap: For volatile compounds in aqueous samples, an inert gas is bubbled through the sample to purge the analytes, which are then trapped on an adsorbent material before being desorbed into the GC system. nih.gov

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. This is effective for concentrating analytes from complex matrices like urine. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method combines extraction and cleanup in a single step and is widely used for pesticide residue analysis in food, a technique adaptable for other trace analytes. researchgate.net

Isotope dilution GC/MS is a powerful confirmatory method that involves "spiking" a sample with a known amount of a stable isotope-labeled version of the analyte. researchgate.net This internal standard corrects for sample loss during preparation and analysis, leading to high accuracy and precision. Methods have been developed for related compounds like 3-quinuclidinyl benzilate (QNB) and its metabolites, achieving detection limits in the sub-ng/mL range. researchgate.net

Analytical Technique Principle Typical Application Detection Limit (Example) Reference
GC-MSSeparation by gas chromatography, followed by mass-to-charge ratio analysis for identification.Analysis of volatile and semi-volatile compounds in environmental and biological samples.<0.1 µg/L (for ethylbenzene) nih.gov
LC-MS/MSSeparation by liquid chromatography, with two stages of mass analysis for high specificity.Analysis of non-volatile hydrolysis products and metabolites in complex matrices.0.01 to 0.5 ng/g (for related amine compounds in soil) researchgate.net
Isotope Dilution GC/MSGC-MS analysis using a stable isotope-labeled internal standard for precise quantification.Confirmatory analysis of parent compound and metabolites in urine.0.5 ng/mL (for QNB in urine) researchgate.net
LP-GC-IT-MSLow-Pressure Gas Chromatography-Ion Trap Mass Spectrometry for rapid analysis.Fast screening of volatile organic compounds (BTEX) in environmental samples.Not specified, but noted as "excellent" nih.gov

Integration of Computational and Experimental Approaches in Design and Discovery

The modern drug discovery and materials science paradigms increasingly rely on a synergistic relationship between computational modeling and experimental validation. sysrevpharm.org This integrated approach significantly accelerates the design-make-test-analyze cycle for developing new this compound derivatives.

Structure-Based and Ligand-Based Design: Computational chemistry offers two main strategies for designing new molecules. researchgate.net

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target (e.g., an enzyme or receptor) is known, computational docking programs (like Autodock Vina) can be used to predict how thousands of virtual compounds, including novel benzilate derivatives, might bind to it. researchgate.netrjptonline.org The best-scoring compounds are then synthesized and tested experimentally.

Ligand-Based Design: When the target structure is unknown, models can be built based on a set of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling identify the key chemical features required for activity, guiding the design of new, more potent analogs. nih.gov

The Integrated Workflow: A typical workflow involves several stages:

Design: In silico tools are used to design a library of virtual derivatives and predict their properties (e.g., binding affinity, ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). rjptonline.orgresearchgate.net

Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory using advanced synthetic methodologies. rjptonline.orgnih.gov

Testing: The synthesized compounds are subjected to in vitro biological assays to measure their actual activity and validate the computational predictions. researchgate.netnih.gov

Analysis: The experimental results are used to refine the computational models, leading to a more accurate understanding of the structure-activity relationship and guiding the next round of design. nih.gov

This iterative process of combining computational predictions with empirical data from spectroscopic and biological evaluation allows for a more rational and efficient exploration of the vast chemical space of this compound derivatives. sysrevpharm.orgacs.org

Q & A

Basic: How should researchers formulate a focused research question on Ethyl benzilate's biochemical interactions?

Methodological Answer:
A well-defined research question must specify the independent (e.g., concentration, stereochemistry) and dependent variables (e.g., receptor binding affinity, metabolic stability) while contextualizing the significance of studying this compound. For example:

"How does the stereochemistry of this compound influence its binding affinity to muscarinic acetylcholine receptors in vitro?"
This question aligns with criteria for specificity and feasibility . The introduction should cite prior studies on benzilate derivatives' neuroactivity and justify the investigation’s relevance to pharmacology or toxicology .

Basic: What analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low concentrations in plasma or tissue homogenates. Sample preparation should include protein precipitation (e.g., using acetonitrile) to minimize matrix interference . Calibration curves must be constructed with internal standards (e.g., deuterated analogs) to account for recovery variations. Researchers should report limits of detection (LOD) and quantification (LOQ) to validate methodological rigor .

Basic: How can researchers ensure the reliability of literature sources when reviewing this compound’s pharmacological properties?

Methodological Answer:
Prioritize peer-reviewed journals indexed in PubMed or Scopus, avoiding non-academic platforms like Wikipedia . Cross-reference chemical data (e.g., CAS 62512-68-9 ) with authoritative databases such as PubChem or IUPAC publications. Evaluate studies for methodological transparency, including sample sizes, controls, and statistical analyses. For example, binding affinity claims should specify whether Scatchard or Langmuir isotherm models were used .

Advanced: How can researchers resolve discrepancies in reported binding affinities of this compound to neuronal receptors?

Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or receptor isoforms. To address this:

Reproduce experiments using standardized protocols (e.g., radioligand displacement assays with [³H]-QNB).

Apply Scatchard analysis to distinguish nonspecific binding and calculate dissociation constants (Kd) .

Validate findings with orthogonal methods, such as surface plasmon resonance (SPR) or computational docking studies.
Document uncertainties in buffer composition or protein purity .

Advanced: What experimental designs are optimal for studying stereochemical effects on this compound’s activity?

Methodological Answer:

Synthesis: Prepare enantiomers via chiral resolution (e.g., using amylose-based HPLC columns) and confirm purity via circular dichroism (CD).

In vitro assays: Compare EC₅₀ values for each enantiomer using calcium flux assays in transfected CHO cells expressing human muscarinic receptors.

Controls: Include racemic mixtures and inactive analogs to isolate stereochemical contributions.
Raw data (e.g., dose-response curves) should be archived in appendices, with processed data (normalized to baseline) in the main text .

Advanced: How should researchers address ethical and methodological limitations in studies involving this compound?

Methodological Answer:

  • Ethics: For in vivo studies, adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) and justify sample sizes via power analysis .
  • Methodological bias: Use blinded data analysis and randomized treatment assignments.
  • Data limitations: Acknowledge batch-to-batch variability in synthetic yields or potential metabolite interference in bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.